molecular formula C8H8O2 B106927 4-Hydroxy-3-methylbenzaldehyde CAS No. 15174-69-3

4-Hydroxy-3-methylbenzaldehyde

Cat. No. B106927
CAS RN: 15174-69-3
M. Wt: 136.15 g/mol
InChI Key: BAKYASSDAXQKKY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzaldehyde is a compound that is structurally related to various benzaldehydes synthesized and studied for their potential applications in different fields of chemistry and pharmacology. Although the provided papers do not directly discuss 4-Hydroxy-3-methylbenzaldehyde, they do provide insights into similar compounds, which can be used to infer some general characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with the introduction of functional groups to the benzene ring. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, indicating that similar oxidizing conditions might be applicable for synthesizing 4-Hydroxy-3-methylbenzaldehyde . Additionally, the synthesis of 3-ethoxy-4-hydroxybenzylidenamino derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde suggests that aldehyde functional groups can participate in condensation reactions to form more complex molecules .

Molecular Structure Analysis

The molecular structure of benzaldehydes can be elucidated using various spectroscopic techniques such as IR, NMR, and UV-Vis absorption spectra. For example, the study of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde revealed the formation of a molecular complex and provided insights into the crystal structure and atomic packing . This implies that 4-Hydroxy-3-methylbenzaldehyde could also form molecular complexes and have a well-defined crystal structure.

Chemical Reactions Analysis

Benzaldehydes can undergo various chemical reactions, including acetylation, methylation, and condensation reactions. The synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde demonstrates the reactivity of the aldehyde group in condensation reactions . Furthermore, the synthesis of oligo-4-hydroxybenzaldehyde through oxidative polycondensation indicates that 4-Hydroxy-3-methylbenzaldehyde may also participate in polymerization reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes can be influenced by their functional groups and molecular structure. For instance, the study of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using density functional theory (DFT) provided insights into its vibrational spectra, molecular geometry, and electronic properties such as HOMO and LUMO energies . Similarly, the thermal stability of oligo-4-hydroxybenzaldehyde was assessed using thermogravimetric analyses, suggesting that the presence of hydroxyl groups in benzaldehydes can confer thermal stability . These findings can be extrapolated to predict that 4-Hydroxy-3-methylbenzaldehyde may also exhibit specific vibrational spectra and thermal properties.

Scientific Research Applications

Antibacterial Activity

4-Hydroxy-3-methylbenzaldehyde has been studied for its potential in creating antibacterial agents. For instance, its derivative, 4-hydroxy-3-methylchalcone, synthesized through the Reimer-Tiemann reaction, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hapsari et al., 2018). Similarly, another study synthesized 4-hydroxy-2-methylchalcone from 4-hidroksi-2-metilbenzaldehida, demonstrating effective antibacterial properties (Ismiyarto et al., 2018).

Synthesis of Chemical Compounds

The compound has been used in the synthesis of various chemical structures. For example, it played a key role in forming methylbenzaldehydes during ethanol upgrading reactions (Moteki et al., 2016). It was also involved in the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, separating enantiomers for further chemical applications (Buravlev et al., 2012).

Fluorescent pH Sensor

A study explored its use in developing a highly selective fluorescent pH sensor. The research highlighted the probe's sensitivity within a specific pH range, potentially useful in biological studies (Saha et al., 2011).

Catalytic Applications

4-Hydroxy-3-methylbenzaldehyde has been implicated in catalytic processes as well. A study detailed its role in an environmentally friendly, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes (Wu et al., 2016).

Optical and Electronic Properties

Research on its derivatives has provided insights into their optical and electronic transition properties. This includes studies on nonlinear optical materials and their structural, spectroscopic, and quantum chemical properties (Jayareshmi et al., 2021).

Pharmaceutical Applications

In the realm of pharmaceuticals, its derivatives have shown promise. For instance, the anti-asthmatic activity of phenolic compounds, including 4-hydroxy-3-methylbenzaldehyde, was reported in a study focusing on asthmatic responses (Jang et al., 2010).

Safety And Hazards

4-Hydroxy-3-methylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and disposed of to an approved waste disposal plant .

properties

IUPAC Name

4-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKYASSDAXQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164864
Record name 4-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylbenzaldehyde

CAS RN

15174-69-3
Record name 4-Hydroxy-3-methylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-3-METHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
M Hapsari, T Windarti - IOP Conference Series: Materials …, 2018 - iopscience.iop.org
… 4-hydroxy-3-methylbenzaldehyde from ortho-cresol, synthesize of chalcone derivatives from 4-hydroxy-3-methylbenzaldehyde … reaction is 4hydroxy-3-methylbenzaldehyde compound …
Number of citations: 2 iopscience.iop.org
FH Rafi'ah, N Rizky, NBA Prasetya… - IOP Conference Series …, 2019 - iopscience.iop.org
… ) coumarin has been synthesized from 4hydroxy-3-methylbenzaldehyde with 3-acetylcoumarin. … was obtained as a yellow solid of 4-hydroxy-3-methylbenzaldehyde with yield of 31.91%. …
Number of citations: 3 iopscience.iop.org
YF Chen, H Chao, NY Zhou - Applied microbiology and biotechnology, 2014 - Springer
… In addition, no enzyme has been reported to be responsible for the oxidation of 4-hydroxy-3-methylbenzaldehyde to 4-hydroxy-3-methylbenzoic acid in the initial oxidation of 2,4-xylenol…
Number of citations: 50 link.springer.com
M Akazawa, Y Kojima, Y Kato - Bull Faculty Agric Niigata …, 2014 - niigata-u.repo.nii.ac.jp
Benzaldehydes are major products of biomass pyrolysis that undergo further pyrolysis reactions, including elimination of pendant groups on the benzene ring, and condensation to form …
Number of citations: 3 niigata-u.repo.nii.ac.jp
J Jiang, J Han, X Zhang - Environmental Science & Technology, 2020 - ACS Publications
… same magnitude with that of 4-hydroxy-3-methylbenzaldehyde, but the detection limit of phenol was around 6000 times higher than that of 4-hydroxy-3-methylbenzaldehyde (Table S2). …
Number of citations: 163 pubs.acs.org
Y Oka - Plant Pathology, 2021 - Wiley Online Library
The attractiveness of 60 aromatic compounds, mainly carboxylic acids, alcohols, aldehydes, and phenols, to second‐stage juveniles (J2) of four Meloidogyne species (M. hapla, M. …
PJ Chapman, DJ Hopper - Biochemical Journal, 1968 - portlandpress.com
… with the transient formation of 4-hydroxy-3-methylbenzyl alcohol and 4-hydroxy3-methylbenzaldehyde (Leibnitz et al. 1962). These authors, however, did not describe its further …
Number of citations: 53 portlandpress.com
C Liu, Y Deng, S Wu, H Mou, J Liang, M Lei - Journal of analytical and …, 2016 - Elsevier
… As a consequence, the final stable products such as 5-formylsalicylaldehyde (P6), 4-hydroxy-3-methylbenzaldehyde (P7) and 3-methyl-p-anisaldehyde (P8) were generated. Different …
Number of citations: 63 www.sciencedirect.com
AM Verma, N Kishore - New Journal of Chemistry, 2017 - pubs.rsc.org
… The formations of 2-hydroxybenzaldehyde, 4-hydroxy-3-methylbenzaldehyde, o-cresol, … , they reported the area% of 4-hydroxy-3-methylbenzaldehyde (which is an intermediate in the …
Number of citations: 16 pubs.rsc.org
A Yerrayya, U Natarajan, R Vinu - Frontiers in Energy Research, 2022 - frontiersin.org
… ) to 4-hydroxy-3-methylbenzaldehyde. From Figure 5, it is clear that k 18 > k 20 , which shows that the … of 4-hydroxybenzaldehyde will be higher than 4-hydroxy-3-methylbenzaldehyde. …
Number of citations: 0 www.frontiersin.org

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